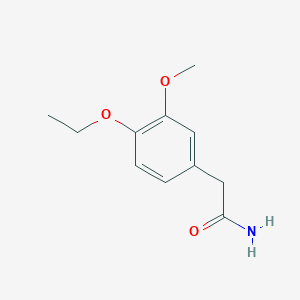
4-Ethoxy-3-methoxybenzeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3-methoxybenzeneacetamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzeneacetamide, featuring ethoxy and methoxy substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methoxybenzeneacetamide typically involves the acylation of 4-ethoxy-3-methoxybenzene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-Ethoxy-3-methoxybenzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or quinones.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated derivatives.
科学的研究の応用
4-Ethoxy-3-methoxybenzeneacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethoxy-3-methoxybenzeneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or scavenge free radicals, providing antioxidant effects.
類似化合物との比較
Similar Compounds
4-Ethoxy-3-methoxybenzaldehyde: A related compound with an aldehyde group instead of an amide group.
4-Ethoxy-3-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group.
4-Ethoxy-3-methoxybenzyl alcohol: Contains a hydroxyl group instead of an amide group.
Uniqueness
4-Ethoxy-3-methoxybenzeneacetamide is unique due to its specific combination of ethoxy and methoxy substituents on the benzene ring, along with the acetamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1029720-17-9 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
2-(4-ethoxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H2,12,13) |
InChIキー |
AVLUVALVDMZRQI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















